Methyl Substitution Eliminates Salmonella Mutagenicity Compared to Non-Methylated DBCP
The 2-methyl substitution in DBCMP eliminates the Salmonella mutagenicity observed for its non-methylated analog DBCP. In the Salmonella assay using strains TA98, TA100, and TA1535, DBCP was positive in all three strains with exogenous metabolic activation and weakly active in TA1535 without activation [1]. In contrast, DBCMP produced no reproducible evidence of mutagenic activity across multiple test variations of the Salmonella assay [1].
| Evidence Dimension | Mutagenic activity in Salmonella assay |
|---|---|
| Target Compound Data | No reproducible mutagenic activity in strains TA98, TA100, TA1535 (± S9 activation) |
| Comparator Or Baseline | DBCP (1,2-dibromo-3-chloropropane): Positive in TA98, TA100, TA1535 with S9; weakly active in TA1535 without S9 |
| Quantified Difference | Qualitative difference: Positive → Negative |
| Conditions | Salmonella typhimurium reversion assay (Ames test) with and without rat liver S9 microsomal activation |
Why This Matters
This qualitative elimination of Salmonella mutagenicity differentiates DBCMP from DBCP for applications where reduced bacterial mutagenicity is a procurement consideration, such as in environmental monitoring standard preparation or structure-activity relationship studies.
- [1] The genetic toxicity of 1,2-dibromo-3-chloropropane, 1,2-dibromo-3-chloro-2-methylpropane, and 1,2,3-tribromo-2-methylpropane. Cell Biology and Toxicology. 1987;3:391-406. View Source
